2-Amino-6,7-difluoroquinazoline
Overview
Description
“2-Amino-6,7-difluoroquinazoline” is a chemical compound with the molecular formula C8H5F2N3 . It is a white to brown solid and is part of the quinazoline family of compounds . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities .
Molecular Structure Analysis
The molecular weight of “2-Amino-6,7-difluoroquinazoline” is 181.14 . Its IUPAC name is 6,7-difluoroquinazolin-2-amine . The InChI code is 1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) .
Physical And Chemical Properties Analysis
“2-Amino-6,7-difluoroquinazoline” is a white to brown solid . The storage temperature is +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.
Scientific Research Applications
Synthesis and Chemical Interactions
2-Amino-6,7-difluoroquinazoline has been explored in the context of chemical synthesis and interactions, particularly in the development of halogen-containing aminoquinolines. Research by Skolyapova et al. (2017) investigated the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at synthesizing halogen-containing aminoquinolines. They found that polyfluorinated 2-chloroquinolines, including 6,7-difluoro-2-chloroquinolines, yield products of substitution at various positions when reacted with ammonia. This study underscores the potential of 2-amino-6,7-difluoroquinazoline in chemical synthesis, particularly in regioselective transformations facilitated by fluorine atoms Skolyapova et al., 2017.
Biological and Pharmacological Research
In biological and pharmacological research, compounds related to 2-amino-6,7-difluoroquinazoline have been synthesized and evaluated for various biological activities. For instance, a novel synthesis approach led to the creation of 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone, a compound investigated for its inhibitor properties against COVID-19 and Alzheimer's disease. This study highlights the role of fluoroquinazoline compounds in developing potential therapeutic agents for viral infections and neurodegenerative diseases Break et al., 2022.
Furthermore, research into indole-aminoquinazoline hybrids, incorporating the quinazoline core, has revealed significant anticancer properties. Such studies demonstrate the utility of quinazoline derivatives in designing new anticancer agents, with specific focus on their ability to inhibit crucial cellular targets like the epidermal growth factor receptor (EGFR) Mphahlele et al., 2018.
properties
IUPAC Name |
6,7-difluoroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEAOOGYWAKATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6,7-difluoroquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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